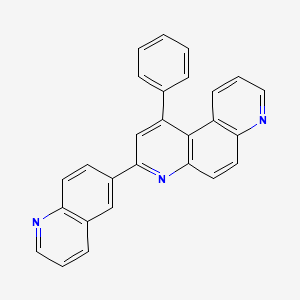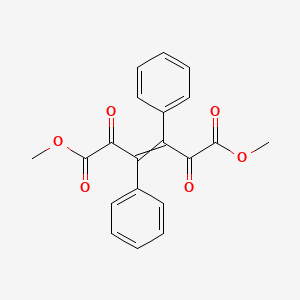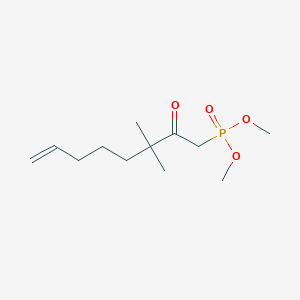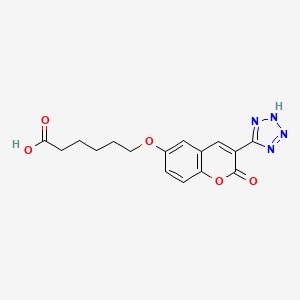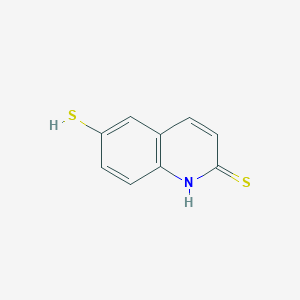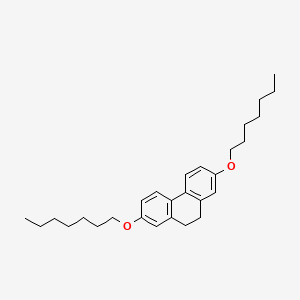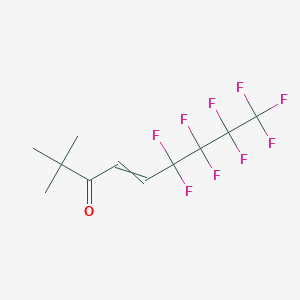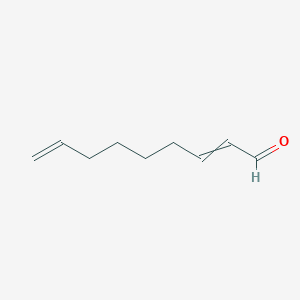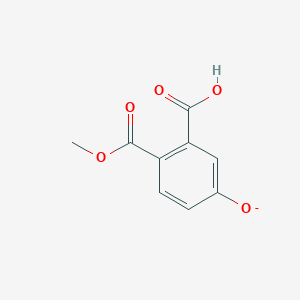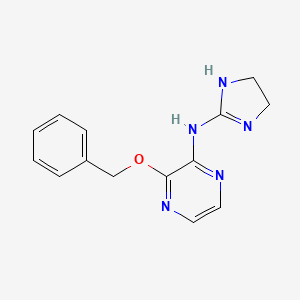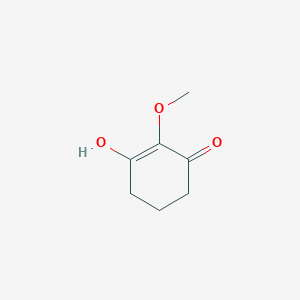
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is an organic compound with a molecular formula of C8H12O3 It is a derivative of cyclohexenone, featuring both hydroxyl and methoxy functional groups
Synthetic Routes and Reaction Conditions:
Hydrolysis and Decarboxylation: One method involves the hydrolysis and decarboxylation of a corresponding carboxylic acid derivative.
Oxidation: Another route includes the oxidation of a substituted cyclohexene using chromium trioxide in acetic acid.
Cyclization: Cyclization of a suitable precursor, such as a chloroheptenone, in the presence of sulfuric acid.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming diketones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ethers, esters.
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules .
- Participates in Michael addition reactions and Diels-Alder reactions .
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups .
- May serve as a precursor for bioactive compounds .
Industry:
Wirkmechanismus
The compound exerts its effects through various chemical pathways:
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming various adducts.
Electrophilic Substitution: The methoxy group can activate the ring towards electrophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: Lacks the hydroxyl and methoxy groups, making it less reactive in certain types of reactions.
3-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one: Contains additional substituents that alter its chemical behavior.
Uniqueness: 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Eigenschaften
CAS-Nummer |
105872-31-9 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-10-7-5(8)3-2-4-6(7)9/h8H,2-4H2,1H3 |
InChI-Schlüssel |
BXOPNWFCILRVCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



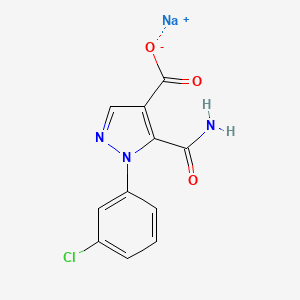
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
